molecular formula C16H14O3 B589291 (R)-(-)-Ketoprofen-13C,d3 CAS No. 1329496-52-7

(R)-(-)-Ketoprofen-13C,d3

Cat. No.: B589291
CAS No.: 1329496-52-7
M. Wt: 258.296
InChI Key: DKYWVDODHFEZIM-YIHCAOEQSA-N
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Description

®-(-)-Ketoprofen-13C,d3 is a labeled form of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. This compound is specifically designed for use in scientific research, particularly in studies involving pharmacokinetics and metabolic pathways. The labeling with carbon-13 and deuterium allows for precise tracking and analysis using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Ketoprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the ketoprofen molecule. This can be achieved through various synthetic routes, including:

    Starting from labeled precursors: Using carbon-13 and deuterium-labeled benzene or other aromatic compounds as starting materials.

    Catalytic hydrogenation: Introducing deuterium atoms through catalytic hydrogenation using deuterium gas.

    Isotope exchange reactions: Employing isotope exchange reactions to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of ®-(-)-Ketoprofen-13C,d3 typically involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction parameters.

    Purification techniques: Employing advanced purification techniques such as chromatography to isolate the labeled compound.

Chemical Reactions Analysis

Types of Reactions

®-(-)-Ketoprofen-13C,d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to ketoprofen metabolites through enzymatic oxidation.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Substitution reactions involving the aromatic ring.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions include various metabolites and derivatives of ketoprofen, which are useful for studying the drug’s metabolic pathways and pharmacokinetics.

Scientific Research Applications

®-(-)-Ketoprofen-13C,d3 has a wide range of scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ketoprofen in the body.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of ketoprofen.

    Drug Interaction Studies: Analyzing interactions between ketoprofen and other drugs or compounds.

    Biological Studies: Exploring the biological effects and mechanisms of action of ketoprofen in various biological systems.

    Industrial Applications: Used in the development and testing of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of ®-(-)-Ketoprofen-13C,d3 is similar to that of ketoprofen. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, ketoprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: A widely used NSAID with a longer half-life compared to ketoprofen.

    Diclofenac: An NSAID with potent anti-inflammatory effects.

Uniqueness

®-(-)-Ketoprofen-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable for studies involving pharmacokinetics, metabolic pathways, and drug interactions, providing insights that are not easily obtainable with non-labeled compounds.

Properties

IUPAC Name

(2R)-2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYWVDODHFEZIM-YIHCAOEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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